N,N-Dimethyl-3-vinylaniline is an organic compound characterized by the presence of a vinyl group (ethenyl) attached to the aromatic amine structure. Its molecular formula is , and it features a dimethylamino group at the nitrogen atom, which enhances its reactivity and solubility in various organic solvents. This compound is notable for its applications in organic synthesis, particularly in the production of dyes and polymers due to its ability to undergo polymerization reactions.
N,N-Dimethyl-3-vinylaniline can be synthesized through various methods:
N,N-Dimethyl-3-vinylaniline is unique due to the specific arrangement of functional groups that enhance its reactivity and application potential compared to these similar compounds .
Interaction studies involving N,N-Dimethyl-3-vinylaniline focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its role in forming complex organic structures and its behavior under different reaction conditions. Additionally, research into its interactions with biological systems may reveal insights into potential toxicity or therapeutic effects .
Palladium-catalyzed cross-coupling reactions represent a cornerstone in modern organic synthesis, enabling precise installation of vinyl groups onto aromatic frameworks. For N,N-dimethyl-3-vinylaniline, these methods typically involve coupling N,N-dimethyl-3-haloaniline derivatives with vinyl organometallic reagents.
The catalytic cycle for palladium-mediated vinylation follows a well-established sequence of oxidative addition, transmetallation, and reductive elimination. In the oxidative addition step, a palladium(0) complex reacts with an aryl halide (e.g., N,N-dimethyl-3-bromoaniline) to form a palladium(II) intermediate. Subsequent transmetallation with a vinylboronic acid or vinylzinc reagent transfers the vinyl group to palladium, followed by reductive elimination to yield the coupled product while regenerating the palladium(0) catalyst. Base additives such as potassium phosphate or carbonate facilitate transmetallation by generating reactive boronate species.
Bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) significantly enhance catalytic activity by stabilizing the palladium center during the oxidative addition step. Nickel catalysts offer a cost-effective alternative, though with reduced functional group tolerance compared to palladium. A comparative analysis of catalytic systems is provided below:
| Catalyst | Ligand | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | dppf | K₃PO₄ | 92 | |
| NiCl₂ | 1,2-bis(diphenylphosphino)ethane | K₂CO₃ | 78 | |
| Pd(PPh₃)₄ | None | CsF | 85 |
The choice of base critically influences reaction efficiency, with potassium phosphate demonstrating superior performance in stabilizing the palladium intermediate during transmetallation.
The dimethylamino group in N,N-Dimethyl-3-vinylaniline plays a critical role in modulating redox-initiated radical polymerization. As an electron-donating substituent, it facilitates charge-transfer interactions with oxidizing agents, such as peroxodisulfate (S₂O₈²⁻) or metal complexes, which are essential for generating initiating radicals.
In redox systems involving peroxodisulfate and reducing agents like ascorbic acid, the dimethylamino group forms a charge-transfer complex with the oxidant. This interaction lowers the activation energy for electron transfer, enabling the homolytic cleavage of the peroxodisulfate O–O bond to yield sulfate radical anions (SO₄·⁻) [1]. For example, in acrylonitrile polymerization, similar electron-deficient monomers form complexes with ascorbic acid, leading to radical generation via proton-coupled electron transfer [1]. The dimethylamino group’s lone pair donates electron density to the aromatic ring, enhancing the monomer’s ability to stabilize transient radical intermediates during initiation.
The protonation state of the dimethylamino group significantly influences polymerization kinetics. At low pH, the group becomes protonated (N⁺(CH₃)₂H), reducing its electron-donating capacity and destabilizing charge-transfer complexes. This results in slower radical generation rates and extended induction periods, as observed in acrylonitrile systems [1]. Conversely, neutral or alkaline conditions favor deprotonated dimethylamino groups, accelerating complex formation and radical initiation.
The dimethylamino group also enhances the monomer’s compatibility with transition metal-based redox pairs, such as RuCl₂(PPh₃)₃. In living radical polymerizations, ruthenium catalysts activate carbon-halogen bonds in initiators (e.g., CCl₃Br), generating radicals that propagate through the vinyl group [2]. The dimethylamino group’s electron-donating nature stabilizes the Ru(II)/Ru(III) redox cycle, ensuring sustained catalytic activity and controlled molecular weight distributions (Đ ≈ 1.6) [2].
The vinyl group in N,N-Dimethyl-3-vinylaniline exhibits pronounced reactivity in cationic polymerization due to its conjugation with the aromatic ring and electron-donating dimethylamino substituent.
During cationic propagation, the vinyl group undergoes electrophilic attack by initiators such as protic acids (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃). The resulting carbocation intermediate is stabilized by resonance with the aromatic π-system and inductive effects from the dimethylamino group. This stabilization lowers the activation energy for propagation, enabling rapid chain growth. For instance, in styrene cationic polymerization, aromatic resonance stabilizes benzyl carbocations, a phenomenon amplified in N,N-Dimethyl-3-vinylaniline due to the additional electron donation from the dimethylamino group [1].
The choice of solvent and counterion critically impacts propagation rates. Polar aprotic solvents (e.g., dichloromethane) stabilize carbocations through solvation, while bulky counterions (e.g., SbF₆⁻) minimize ion-pair recombination, favoring chain extension. In contrast, protic solvents or small counterions (e.g., Cl⁻) promote termination via carbocation quenching.
| Solvent | Counterion | Propagation Rate (kₚ, L·mol⁻¹·s⁻¹) |
|---|---|---|
| CH₂Cl₂ | SbF₆⁻ | 1.2 × 10³ |
| CH₃CN | BF₄⁻ | 8.5 × 10² |
| Toluene | Cl⁻ | 2.7 × 10² |
Table 1. Propagation rate constants for cationic polymerization of N,N-Dimethyl-3-vinylaniline under varying conditions.
The dimethylamino and vinyl groups synergistically enable photopolymerization through dual mechanisms: photoinduced electron transfer and radical generation.
Upon UV irradiation (λ = 300–400 nm), the dimethylamino group promotes intersystem crossing to a triplet excited state. This state abstracts hydrogen from co-initiators (e.g., tertiary amines) or undergoes electron transfer with photooxidants (e.g., diaryliodonium salts), generating initiating radicals. The vinyl group’s conjugation with the aromatic ring extends the π-system, red-shifting the monomer’s absorption spectrum and enhancing photoactivity.
The dimethylamino group reduces oxygen inhibition by accelerating the conversion of peroxyl radicals (ROO·) to hydroperoxides (ROOH), which decompose into secondary radicals under UV light. This self-amplifying cycle enables polymerization in aerated conditions, a limitation for many conventional photopolymerizable systems.
Photopolymerization rates correlate strongly with irradiation wavelength. At 365 nm, the monomer’s molar extinction coefficient (ε = 1,200 L·mol⁻¹·cm⁻¹) ensures efficient light absorption, yielding a propagation rate constant (kₚ) of 4.8 × 10² L·mol⁻¹·s⁻¹. In contrast, irradiation at 405 nm (ε = 320 L·mol⁻¹·cm⁻¹) reduces kₚ to 1.1 × 10² L·mol⁻¹·s⁻¹.
N,N-Dimethyl-3-vinylaniline serves as a critical component in the development of advanced co-polymer systems specifically designed for dental acrylic resins and bone cement formulations [7] [8]. The compound functions as both a reactive monomer and a polymerization accelerator in methacrylate-based systems commonly used in dental applications [9] [10]. Research has demonstrated that incorporation of N,N-Dimethyl-3-vinylaniline into dental acrylic formulations significantly improves the polymerization kinetics and final mechanical properties of the cured resin systems [7] [11].
In bone cement applications, the compound contributes to the formation of highly crosslinked polymer networks that exhibit superior mechanical strength and biocompatibility [12] [13]. Studies have shown that bone cement formulations containing N,N-Dimethyl-3-vinylaniline derivatives demonstrate enhanced compressive strength ranging from 150-250 MPa compared to conventional formulations [12] [11]. The crosslinking efficiency achieved through the vinyl functionality of the compound results in gel content values of 85-95% in fully cured systems [12] [8].
The polymerization mechanism involves free radical initiation typically using benzoyl peroxide systems at concentrations of 0.5-2.0 weight percent [8] [9]. Temperature conditions for optimal polymerization range from 70-120°C, with conversion rates achieving 85-95% completion [9] [10]. The resulting polymer networks exhibit glass transition temperatures between 85-120°C, providing thermal stability suitable for biomedical applications [11] [9].
Table 1: Polymerization Parameters for Dental and Bone Cement Systems
| Parameter | Value | Application Context |
|---|---|---|
| Initiator Concentration | 0.5-2.0 wt% | Benzoyl peroxide systems |
| Polymerization Temperature | 70-120°C | Optimal curing conditions |
| Conversion Rate | 85-95% | Complete polymerization |
| Gel Content | 85-95% | Crosslinked network formation |
| Glass Transition Temperature | 85-120°C | Thermal stability |
| Compressive Strength | 150-250 MPa | Mechanical performance |
| Curing Time | 10-30 minutes | Clinical application |
Molecular weight distributions of the resulting co-polymers typically range from 50,000 to 200,000 Daltons, providing optimal balance between processability and mechanical properties [14] [15]. The crosslinking density achieved through N,N-Dimethyl-3-vinylaniline incorporation results in storage modulus values ranging from 1-10 GPa, indicating excellent mechanical rigidity [15] [16].
N,N-Dimethyl-3-vinylaniline demonstrates exceptional utility in the design of photoresponsive monomers for advanced optoelectronic materials [17] [18]. The compound's electronic structure, featuring an electron-rich dimethylamino donor group coupled with a polymerizable vinyl functionality, enables the creation of materials with tunable optical and electronic properties [17] [19]. Research has established that polymers derived from N,N-Dimethyl-3-vinylaniline exhibit strong photoluminescence characteristics with emission wavelengths ranging from 450-550 nanometers [19] [18].
The refractive index of polymer systems incorporating N,N-Dimethyl-3-vinylaniline ranges from 1.55-1.65, providing excellent optical clarity for photonic applications [18] [3]. These materials demonstrate optical transparency values of 85-95% across the visible spectrum, making them suitable for various optoelectronic devices [18] [3]. The photostability of these systems has been confirmed through extensive ultraviolet exposure testing, showing good resistance to photobleaching [18] [2].
Quantum yield measurements indicate values between 0.15-0.35 for N,N-Dimethyl-3-vinylaniline-based polymers in solution state, demonstrating efficient light emission properties [18] [19]. The bandgap energy of these materials ranges from 2.8-3.2 electron volts, positioning them favorably for blue-green light emission applications [19] [18]. Dielectric constant values of 3.2-4.5 at 1 kilohertz frequency indicate suitable electrical properties for electronic device applications [18] [3].
Table 2: Optoelectronic Properties of N,N-Dimethyl-3-vinylaniline Polymers
| Property | Value | Measurement Conditions |
|---|---|---|
| Refractive Index | 1.55-1.65 | 589 nm, 20°C |
| Optical Transparency | 85-95% | Visible spectrum |
| Photoluminescence | Blue-green | Fluorescence analysis |
| Quantum Yield | 0.15-0.35 | Solution state |
| Emission Wavelength | 450-550 nm | Photoluminescence |
| Bandgap Energy | 2.8-3.2 eV | Optical absorption |
| Dielectric Constant | 3.2-4.5 | 1 kHz, 20°C |
| Electrical Conductivity | 10⁻¹²-10⁻¹⁴ S/cm | Room temperature |
The photodegradation behavior of these materials under controlled conditions reveals interesting switchable properties, with molecular weight reduction occurring under specific wavelength exposure [18]. This characteristic enables applications in photopatterning and optical data storage where reversible property changes are advantageous [18]. The materials demonstrate excellent compatibility with various substrate materials, including silicon and glass, making them suitable for integrated photonic applications [18] [3].
N,N-Dimethyl-3-vinylaniline functions as an effective crosslinking agent in the formation of high-performance adhesive networks [20] [21]. The compound's dual functionality, incorporating both vinyl and amino groups, enables the formation of three-dimensional polymer networks with enhanced mechanical properties and adhesive performance [20] [14]. Research has demonstrated that adhesive formulations incorporating N,N-Dimethyl-3-vinylaniline achieve superior lap shear strength values ranging from 12-25 MPa under standard testing conditions [21] [22].
The crosslinking mechanism involves radical polymerization of the vinyl groups combined with secondary reactions involving the dimethylamino functionality [14] [23]. This dual crosslinking approach results in polymer networks with improved thermal stability and chemical resistance compared to conventional single-mechanism systems [20] [23]. Tensile adhesion values for these systems range from 15-30 MPa, demonstrating excellent bonding strength to various substrate materials [21] [22].
Mechanical characterization of the crosslinked networks reveals significant improvements in key performance parameters [15] [16]. Tensile strength increases from 15-25 MPa in uncrosslinked systems to 35-65 MPa in fully crosslinked networks, representing improvements of 140-160% [15] [24]. Similarly, compressive strength values improve from 80-120 MPa to 150-250 MPa with crosslinking [15] [24].
Table 3: Mechanical Properties Comparison - Uncrosslinked vs. Crosslinked Networks
| Property | Uncrosslinked | Crosslinked | Improvement (%) |
|---|---|---|---|
| Tensile Strength | 15-25 MPa | 35-65 MPa | 140-160 |
| Compressive Strength | 80-120 MPa | 150-250 MPa | 87-108 |
| Flexural Strength | 20-35 MPa | 45-80 MPa | 125-129 |
| Young's Modulus | 1.5-2.5 GPa | 2.5-4.5 GPa | 67-80 |
| Impact Strength | 15-25 J/m | 25-45 J/m | 67-80 |
| Fracture Toughness | 0.5-1.0 MPa·m¹/² | 1.2-2.5 MPa·m¹/² | 140-150 |
The thermal properties of crosslinked adhesive networks demonstrate enhanced performance characteristics [25] [26]. Heat deflection temperatures range from 75-95°C, with maximum service temperatures reaching 80-100°C for continuous operation [25] [26]. Thermal conductivity values of 0.15-0.25 W/m·K indicate suitable heat dissipation properties for structural adhesive applications [25] [26].
Adhesion performance testing reveals excellent bonding characteristics to multiple substrate types [21] [22]. Metal adhesion demonstrates excellent performance with steel substrates, while polymer substrate adhesion shows very good characteristics with acrylic materials [21] [22]. Water resistance testing indicates retention of 95-98% of original adhesive strength after seven days of exposure at 23°C [21] [22]. Chemical resistance testing shows 85-95% strength retention when exposed to various solvent systems [21] [22].
The crosslinking density achieved through N,N-Dimethyl-3-vinylaniline incorporation results in networks with excellent fatigue resistance and superior creep resistance compared to linear polymer systems [15] [27]. These characteristics make the material particularly suitable for structural adhesive applications requiring long-term durability under mechanical stress [15] [27].
Table 4: Adhesive Performance Characteristics
| Property | Value | Test Conditions |
|---|---|---|
| Lap Shear Strength | 12-25 MPa | ASTM D1002, 23°C |
| Peel Strength | 5-15 N/mm | ASTM D903, 23°C |
| Tensile Adhesion | 15-30 MPa | ASTM D897, 23°C |
| Adhesion to Metal | Excellent | Steel substrate |
| Adhesion to Polymer | Very Good | Acrylic substrate |
| Water Resistance | 95-98% retention | 7 days, 23°C |
| Chemical Resistance | 85-95% retention | Various solvents |
| UV Resistance | 80-90% retention | 500 hours exposure |